molecular formula C27H29N5O5 B12355657 Eltrombopag ethanolamine

Eltrombopag ethanolamine

Katalognummer: B12355657
Molekulargewicht: 503.5 g/mol
InChI-Schlüssel: FMLGTJWOWQEDOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Research Significance of Thrombopoietin Receptor Agonists

Thrombopoietin receptor (TPO-R) agonists are a class of compounds that mimic the effects of the endogenous hormone thrombopoietin (TPO). mdpi.com TPO is the primary regulator of megakaryopoiesis, the process of platelet production in the bone marrow. mdpi.com The study of TPO-R agonists is crucial in hematological research as it provides insights into the complex signaling pathways that govern platelet development.

These agonists, including eltrombopag (B601689), are instrumental in investigating the pathophysiology of various forms of thrombocytopenia, such as immune thrombocytopenia (ITP) and aplastic anemia. mdpi.comnih.gov Research has shown that TPO-R agonists can effectively stimulate platelet production, thereby offering a valuable tool to explore the mechanisms of megakaryocyte proliferation and differentiation. nih.govutppublishing.com Their use in research settings has significantly advanced the understanding of bone marrow function and the potential for therapeutic interventions in hematological disorders. mdpi.comnih.gov

Historical Context of Eltrombopag Ethanolamine (B43304) Discovery and Development in Research

Eltrombopag, formerly known as SB-497115, was discovered through a research collaboration between GlaxoSmithKline and Ligand Pharmaceuticals. cambridge.orgresearchgate.net The development of eltrombopag was a significant milestone in the quest for orally bioavailable, small-molecule drugs that could stimulate the TPO receptor. nih.gov Unlike first-generation TPO-R agonists, which were often peptide-based, eltrombopag represented a new class of non-peptide agonists. nih.govnih.gov

Preclinical studies were pivotal in characterizing the compound's unique interaction with the TPO receptor. nih.gov In vitro experiments revealed that eltrombopag binds to the transmembrane domain of the human TPO receptor, a site distinct from the binding location of endogenous TPO. nih.govdrugbank.com This interaction activates intracellular signaling pathways, including the Janus kinase 2 (JAK2) and signal transducer and activator of transcription (STAT) pathways, which are critical for stimulating the proliferation and differentiation of megakaryocytes from human bone marrow progenitor cells. nih.goviajps.com A notable finding from early research was the species-specific activity of eltrombopag, which was found to activate STAT pathways specifically in human and chimpanzee cells. nih.gov These foundational preclinical findings provided the scientific rationale for its further investigation. nih.gov The ethanolamine salt form, eltrombopag ethanolamine, was developed to enhance the compound's properties for research and potential therapeutic use. cambridge.org

Chemical and Physical Properties

This compound is the bis(ethanolamine) salt of eltrombopag. cambridge.org It is an orally active compound with a distinct chemical structure that underpins its biological activity. pharmacompass.comcambridge.org

PropertyValueSource
Molecular Formula C29H36N6O6 pharmacompass.com
Molecular Weight 564.6 g/mol pharmacompass.comnih.gov
Appearance Deep red powder iajps.com
Solubility Sparingly soluble in water, freely soluble in methanol (B129727) iajps.com
Melting Point 236–238 °C iajps.com

This table presents some of the key chemical and physical properties of this compound.

The structure of eltrombopag consists of a biphenyl (B1667301) hydrazone framework, which is crucial for its selective interaction with the transmembrane domain of the thrombopoietin receptor. The compound is classified as a biphenyl and derivative, containing two connected benzene (B151609) rings joined by a C-C bond. iajps.com

Mechanism of Action in Research Studies

This compound acts as a small-molecule thrombopoietin receptor (TPO-R) agonist, but its mechanism is distinct from that of endogenous thrombopoietin (TPO) and other TPO-R agonists like romiplostim. nih.gov

Interaction with the Thrombopoietin Receptor

Research has demonstrated that eltrombopag binds to the transmembrane domain of the TPO receptor (also known as c-Mpl or CD110). pharmacompass.comnih.gov This interaction is non-competitive with endogenous TPO, meaning it activates the receptor through a different binding site. nih.gov This unique binding mode allows for an additive or synergistic effect when studied in conjunction with TPO.

Downstream Signaling Pathways

Upon binding to the TPO-R, eltrombopag initiates a cascade of intracellular signaling events. A key step is the activation of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription (STAT) pathways, particularly STAT5. nih.goviajps.com This activation leads to the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for producing platelets. nih.gov

Interestingly, unlike recombinant TPO or romiplostim, eltrombopag does not appear to activate the AKT pathway. drugbank.comiajps.com This difference in signaling pathway activation is a significant area of ongoing research to understand the full spectrum of its cellular effects.

Research Applications

The unique properties of this compound have made it a valuable tool in various areas of academic and preclinical research.

Studies on Hematopoiesis and Thrombocytopenia

Eltrombopag is widely used in in vitro and in vivo models to study the processes of megakaryopoiesis and thrombopoiesis. Researchers utilize the compound to investigate the molecular mechanisms that control platelet production and to explore potential interventions for thrombocytopenic conditions. For instance, studies have used eltrombopag to stimulate the differentiation of CD34+ progenitor cells into megakaryocytes. nih.gov

Investigations into Novel Activities

Recent research has uncovered novel activities of eltrombopag beyond its effects on platelet production. One area of investigation is its potential as an iron chelator. mdpi.com Studies have shown that eltrombopag can inhibit the replication of human cytomegalovirus (HCMV) by chelating iron, an essential element for viral replication. mdpi.comresearchgate.net This finding has opened up new avenues of research into its potential antiviral properties. mdpi.com

Furthermore, there is emerging research into the application of this compound in resisting Mycobacterium tuberculosis infection. google.com Preliminary findings suggest it may act as an inhibitor of leucine (B10760876) aminopeptidase (B13392206) in Mycobacterium tuberculosis. google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C27H29N5O5

Molekulargewicht

503.5 g/mol

IUPAC-Name

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

InChI

InChI=1S/C25H22N4O4.C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);4H,1-3H2

InChI-Schlüssel

FMLGTJWOWQEDOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N

Herkunft des Produkts

United States

Molecular and Cellular Mechanisms of Action of Eltrombopag Ethanolamine

Thrombopoietin Receptor (TPO-R) Agonism and Signal Transduction Pathways

Eltrombopag (B601689) ethanolamine's primary mechanism of action is through its interaction with the TPO-R, also known as c-Mpl. nih.gov This interaction initiates a cascade of intracellular signaling events that mimic the effects of endogenous thrombopoietin (TPO).

Specificity of Eltrombopag Ethanolamine (B43304) Binding to the TPO-R Transmembrane Domain

Unlike endogenous TPO and other thrombopoietin receptor agonists like romiplostim, which bind to the extracellular domain of the TPO-R, eltrombopag interacts with the transmembrane domain of the receptor. nih.govnih.govnih.gov This unique binding site means that eltrombopag does not compete with endogenous TPO for binding, allowing for potential additive effects. nih.govnih.gov The specificity of eltrombopag for the human and primate TPO-R has been demonstrated, with studies showing it activates STAT pathways specifically in human and chimpanzee cells. researchgate.netresearchgate.net

Eltrombopag Ethanolamine-Mediated Activation of JAK/STAT Signaling

Upon binding to the TPO-R, eltrombopag induces a conformational change in the receptor, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.govnih.gov This activation involves the phosphorylation of JAK2 and STAT proteins, including STAT1, STAT3, and STAT5. drugbank.comnih.gov The activation of these signaling cascades is a critical step in promoting the proliferation and differentiation of hematopoietic progenitor cells into megakaryocytes. mdpi.com

Downstream Cellular Events: Megakaryopoiesis and Platelet Production Stimulation

The activation of the JAK/STAT pathway by eltrombopag initiates a series of downstream cellular events that culminate in increased platelet production. This process, known as megakaryopoiesis, involves the proliferation of megakaryocyte progenitors and their subsequent differentiation into mature, platelet-producing megakaryocytes. nih.govresearchgate.net Studies have shown that eltrombopag stimulates the formation of megakaryocyte colonies from human bone marrow progenitor cells in a dose-dependent manner. researchgate.net In addition to the JAK/STAT pathway, eltrombopag has also been shown to activate other signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are also crucial for regulating thrombopoiesis. nih.govhaematologica.orgnih.gov

Comparative Analysis of this compound's TPO-R Activation Profile

Table 1: Comparative TPO-R Activation Profiles

Feature This compound Endogenous TPO Romiplostim
Binding Site Transmembrane Domain nih.govnih.gov Extracellular Domain nih.gov Extracellular Domain researchgate.net
Competition with TPO No nih.govnih.gov N/A Yes researchgate.net
Primary Signaling Pathway JAK/STAT nih.govnih.gov JAK/STAT researchgate.net JAK/STAT haematologica.org
AKT/ERK Activation Strong and balanced nih.govhaematologica.org Activates researchgate.net Stronger AKT vs. ERK activation researchgate.net
Effect on Platelet Function Minimal to no effect nih.gov Primes for activation nih.gov Not detailed in provided searches

Investigating Additive Effects with Endogenous Thrombopoietin

Due to its distinct binding site on the TPO-R, eltrombopag does not compete with endogenous TPO. nih.govnih.gov This non-competitive interaction allows for the potential for additive or synergistic effects on platelet production. nih.govnih.gov Preclinical studies have demonstrated that eltrombopag can act additively with TPO to increase the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes. nih.gov This additive effect is observed even at TPO concentrations that would normally result in a plateau of cell proliferation. nih.gov This suggests that eltrombopag can enhance platelet production even in the presence of normal or elevated levels of endogenous TPO. nih.gov

Exploration of Non-TPO-R Mediated Mechanisms of this compound

One of the most studied non-TPO-R effects of eltrombopag is its ability to chelate intracellular iron. researchgate.netnih.gov This iron chelation has been proposed to have several downstream consequences, including immunomodulatory effects. ashpublications.org For instance, the iron-chelating property of eltrombopag may contribute to its anti-proliferative effects on certain T-cell lines, an effect not observed with other TPO-R agonists like romiplostim. ashpublications.org This suggests a TPO-R-independent immunomodulatory role for eltrombopag. ashpublications.org

Furthermore, some studies suggest that eltrombopag may have direct effects on hematopoietic stem cells. nih.gov In patients with severe aplastic anemia, eltrombopag has been observed to lead to multilineage responses, suggesting a mechanism beyond simple stimulation of megakaryopoiesis. drugbank.com It has been hypothesized that eltrombopag might overcome the inhibitory effects of cytokines like interferon-gamma on hematopoiesis. onclive.com

There is also in silico evidence suggesting that eltrombopag could interact with proteins from the BCL-2 family, which are involved in regulating apoptosis, potentially influencing platelet survival through a TPO-R-independent pathway. researchgate.netnih.gov Additionally, eltrombopag has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which could contribute to its immunomodulatory effects. mdpi.com

Table 2: Investigated Non-TPO-R Mediated Mechanisms

Mechanism Potential Effect Supporting Evidence
Iron Chelation Immunomodulation, anti-proliferative effects on T-cells. researchgate.netnih.govashpublications.org In vitro studies showing decreased T-cell proliferation. ashpublications.org
Direct Hematopoietic Stem Cell Stimulation Multilineage hematopoietic recovery. drugbank.comnih.gov Clinical observations in aplastic anemia. drugbank.com
Overcoming Cytokine Inhibition Restoration of hematopoiesis in the presence of inhibitory cytokines. onclive.com Proposed mechanism in aplastic anemia. onclive.com
Interaction with BCL-2 Family Proteins Modulation of apoptosis and platelet survival. researchgate.netnih.gov In silico modeling and analysis. researchgate.netnih.gov
Macrophage Polarization Shift to anti-inflammatory M2 phenotype, immunomodulation. mdpi.com In vitro studies on macrophage phenotypes. mdpi.com

Iron Chelation Properties and Cellular Impact

Eltrombopag has been identified as a potent iron chelator, a property that is independent of its thrombopoietin receptor agonism. nih.govnih.gov It exhibits a high binding constant for iron(III) (log β2=35). nih.govnih.gov This strong affinity allows eltrombopag to effectively bind and mobilize intracellular iron.

Cellular Impact of Iron Chelation:

Reduction of Labile Iron: In various cell lines, including leukemia cells, hepatocytes, cardiomyocytes, and pancreatic cells, eltrombopag has been shown to decrease the pool of labile intracellular iron in a dose-dependent manner. nih.govnih.govnih.gov

Decrease in Reactive Oxygen Species (ROS): By chelating excess intracellular iron, which can catalyze the formation of harmful reactive oxygen species, eltrombopag rapidly decreases intracellular ROS levels. nih.govplos.org This reduction in oxidative stress can protect cells from damage.

Restoration of Cellular Function: In pancreatic cell lines, the reduction of iron-mediated oxidative stress by eltrombopag has been shown to restore insulin (B600854) secretion. nih.govnih.gov

Impact on Cellular Ferritin: The chelation of cellular iron by eltrombopag leads to a corresponding decrease in cellular ferritin levels, particularly in hepatocytes. nih.govnih.gov

Enhanced Iron Mobilization with Other Chelators: When combined with other clinically available iron chelators such as deferasirox, eltrombopag demonstrates a synergistic effect, enhancing cellular iron mobilization. nih.govnih.gov This is thought to occur through a shuttling mechanism where eltrombopag rapidly scavenges iron and donates it to deferasirox. nih.govnih.gov

Table 1: Cellular Effects of Eltrombopag Iron Chelation

Cellular TargetObserved EffectReference
Intracellular IronReduction in labile iron pool nih.govnih.gov
Reactive Oxygen Species (ROS)Rapid decrease in intracellular levels nih.govplos.org
Pancreatic β-cellsRestoration of insulin secretion nih.govnih.gov
Cellular FerritinDecreased levels, especially in hepatocytes nih.govnih.gov
Combination TherapySynergistic iron mobilization with deferasirox nih.govnih.gov

This compound as an Allosteric Inhibitor of the METTL3-14 Complex

Recent research has unveiled a novel mechanism of action for eltrombopag as a selective allosteric inhibitor of the METTL3-14 complex. nih.govnih.gov This complex is a key N6-adenosine-methyltransferase, responsible for the most abundant internal RNA modification, m6A. nih.govnih.gov

Eltrombopag's inhibitory activity is selective for the most active catalytic form of the METTL3-14 complex. nih.govnih.gov The mechanism of inhibition has been confirmed as noncompetitive, with eltrombopag binding to a putative allosteric site on the METTL3 subunit. nih.govnih.gov This binding was predicted through cavity search and molecular docking studies and confirmed by direct binding assays, which determined an IC50 value of 3.65 μM. nih.gov

Modulation of m6A RNA Methylation by this compound

As a direct consequence of its inhibitory effect on the METTL3-14 complex, eltrombopag modulates N6-methyladenosine (m6A) RNA methylation. nih.govnih.gov In acute myeloid leukemia (AML) cell lines, treatment with eltrombopag leads to a significant reduction in global m6A levels. nih.govnih.gov

Further molecular analysis using m6A-seq has demonstrated that eltrombopag induces hypomethylation of leukemogenic genes in AML cells. nih.govnih.gov The pattern of hypomethylation observed in eltrombopag-treated cells overlaps with that seen in METTL3-knockdown cells, providing strong evidence for its on-target cellular function. nih.gov The distribution of these hypomethylated peaks suggests that eltrombopag may affect gene expression by regulating m6A RNA methylation around the promoter-TSS (transcription start site) region. nih.gov

Anti-Leukemic Activities of this compound in Cell Models

Eltrombopag has demonstrated anti-leukemic activities in various cell models, which are attributed to its dual mechanisms of iron chelation and inhibition of the METTL3-14 complex.

Anti-proliferative Effects: Eltrombopag inhibits the proliferation of both human and murine leukemia cells, leading to a decreased cell division rate. nih.govnih.gov This effect is independent of the thrombopoietin receptor. nih.govnih.gov In AML cell lines like MOLM-13, the anti-proliferative effect correlates with the reduction in m6A levels. nih.govnih.gov

Cell Cycle Arrest: Treatment with eltrombopag induces a block in the G1 phase of the cell cycle in leukemia cells. nih.govnih.gov

Induction of Differentiation: Eltrombopag has been shown to promote the differentiation of leukemia cells. nih.govnih.gov

Induction of Apoptosis: In some AML cell lines, eltrombopag induces apoptosis by triggering PARP cleavage and activating caspase cascades. plos.org

Synergistic Effects: When combined with the hypomethylating agent decitabine, eltrombopag shows a synergistic anti-leukemic effect, leading to a more pronounced anti-proliferative effect and exacerbating leukemia cell death. elsevierpure.com

The anti-leukemic effects mediated by iron chelation can be abrogated by experimentally increasing intracellular iron levels, confirming the crucial role of this mechanism. nih.govnih.gov

Table 2: Anti-Leukemic Effects of Eltrombopag in Cell Models

ActivityCell ModelAssociated MechanismReference
Anti-proliferationHuman and murine leukemia cellsIron Chelation nih.govnih.gov
Anti-proliferationMOLM-13 (AML cell line)METTL3-14 Inhibition nih.govnih.gov
Cell Cycle Arrest (G1 phase)Leukemia cellsIron Chelation nih.govnih.gov
Induction of DifferentiationLeukemia cellsIron Chelation nih.govnih.gov
Induction of ApoptosisAML cell linesModulation of ROS plos.org
Synergistic Anti-leukemic EffectMyeloid leukemia cellsCombination with Decitabine elsevierpure.com

This compound's Interaction with Viral Proteins and Antiviral Mechanisms

Emerging research suggests that eltrombopag possesses antiviral properties. In silico studies have identified eltrombopag as a potential inhibitor of the SARS-CoV-2 spike protein. nih.gov Virtual screening of a drug library showed that eltrombopag has a high docking score with viral proteins, and in vitro experiments confirmed a high binding affinity to the S protein-human ACE2 complex, suggesting it could interfere with viral entry. nih.gov

Furthermore, eltrombopag has been shown to inhibit Type I interferon-mediated antiviral signaling. nih.gov This effect is attributed to its iron-chelating properties, which lead to a decrease in cellular iron and subsequent downregulation of interferon-stimulated genes (ISGs) produced by monocytes. nih.gov This mechanism has been implicated in its potential to treat patients with hepatitis-related thrombocytopenia. nih.gov The iron-chelating properties of eltrombopag have also been linked to the inhibition of the replication of other viruses, such as human cytomegalovirus (HCMV), where it appears to act at the late stages of the replication cycle. researchgate.net

Immunomodulatory and Anti-Inflammatory Pathways Influenced by this compound

Eltrombopag exhibits immunomodulatory and anti-inflammatory properties that extend beyond its primary hematopoietic effects. nih.govnih.gov

Macrophage Polarization: Eltrombopag has been shown to mediate a switch in macrophage phenotype from the pro-inflammatory M1 type to the anti-inflammatory M2 type in pediatric patients with immune thrombocytopenia (ITP). mdpi.comresearchgate.net This shift helps to reduce the inflammatory state and restore immune system function.

T-Cell Modulation: By increasing platelet counts, eltrombopag may indirectly influence T-cell populations, leading to an increase in CD4+ T helper cells and a reduction in CD8+ T effector cells. nih.gov It has also been shown to suppress T-cell responses to platelet auto-antigens. mdpi.com

Cytokine Regulation: The shift towards an M2 macrophage phenotype is associated with the release of anti-inflammatory cytokines such as IL-10 and Transforming Growth Factor-β (TGF-β). mdpi.comresearchgate.net

Inhibition of Monocyte Activation: Eltrombopag can inhibit monocyte activation by reversing Fcγ receptors towards an inhibitory phenotype. mdpi.com

These immunomodulatory effects suggest that eltrombopag can influence the underlying autoimmune processes in conditions like ITP. mdpi.com

Research on this compound's Effects on Bacterial Biofilms

Recent studies have begun to explore the potential of eltrombopag as an antimicrobial agent, specifically its effects on bacterial biofilms. A study investigating its activity against Methicillin-Resistant Staphylococcus aureus (MRSA) found that eltrombopag was able to eradicate 24-hour mature biofilms at concentrations of 8–32 µg/mL. scienceopen.com This anti-biofilm activity was observed at concentrations where vancomycin, a standard antibiotic, was ineffective. scienceopen.com The proposed mechanism for this effect involves the disruption of the proton motive force of the bacterial cells, leading to nucleoid aggregation and swelling in the cytoplasm without causing overt cell membrane disruption. scienceopen.com

Preclinical Pharmacological Investigations of Eltrombopag Ethanolamine

In Vitro Studies of Eltrombopag (B601689) Ethanolamine (B43304) Activity

In vitro studies have been fundamental in characterizing the direct cellular effects of eltrombopag. These experiments, conducted on cultured cell lines and primary cells, have provided detailed insights into its biological activities.

Eltrombopag functions by binding to the transmembrane domain of the human TPO-receptor (also known as c-Mpl). researchgate.netdrugbank.com This interaction initiates a signaling cascade that mimics the effects of endogenous thrombopoietin (TPO). musechem.com Unlike TPO, which binds to the extracellular domain of the receptor, eltrombopag's binding to the transmembrane region activates the receptor and its downstream pathways, including Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways. drugbank.comemjreviews.com

Studies have shown that eltrombopag stimulates the phosphorylation of STAT3/5, AKT, and ERK signaling molecules. nih.gov This activation leads to the proliferation and differentiation of TPO-dependent cell lines and megakaryocyte precursor cells. youtube.comnih.gov The activation of these pathways is critical for the process of megakaryopoiesis, which is the production of platelets. nih.gov Research demonstrates that eltrombopag is a potent stimulator of STAT and JAK phosphorylation, though it does not appear to activate the AKT pathway in the same manner as endogenous TPO. drugbank.com

Cell Type/LinePathway ActivatedObserved Effect
TPO-Dependent CellsJAK/STATProliferation and differentiation drugbank.comemjreviews.com
Human CD34+ ProgenitorsSTAT3/5, AKT, ERKEnhanced signaling and megakaryopoiesis nih.gov
MegakaryocytesJAK/STAT, MAPKProliferation and differentiation emjreviews.com

Investigations using primary human CD34+ hematopoietic stem and progenitor cells (HSCs) have confirmed eltrombopag's role in promoting megakaryopoiesis. When cultured with CD34+ cells isolated from human cord blood or bone marrow, eltrombopag induces these progenitor cells to differentiate into mature megakaryocytes, the cells responsible for producing platelets. nih.govresearchgate.net

The process is dose-dependent and results in full megakaryocyte maturation and subsequent proplatelet formation. nih.gov Studies have demonstrated that eltrombopag enhances the phosphorylation of both AKT and ERK signaling molecules, which are crucial for regulating physiological thrombopoiesis. nih.govhaematologica.org This balanced activation is believed to be key to its effectiveness in promoting the final stages of platelet production. nih.gov Furthermore, eltrombopag has been shown to stimulate megakaryopoiesis in CD34+ cells from both normal individuals and patients with certain hematological conditions. researchgate.net In some experimental models, eltrombopag was found to be as effective as recombinant human TPO in regulating the balance of proliferation and differentiation among CD34+CD38-, CD34+, and CD41+ cell populations. nih.gov

Cell SourceEltrombopag ConcentrationKey Findings
Human Cord Blood HSCs200 ng/mLFavors megakaryocyte differentiation and platelet production. nih.govhaematologica.org
Human Cord Blood HSCs50-100 ng/mLFailed to promote significant megakaryocyte differentiation. haematologica.org
Human Adult Peripheral Blood Progenitors500 ng/mLIncreased megakaryocyte output and proplatelet formation compared to control. haematologica.org

Contrary to concerns that a TPO-R agonist might stimulate the growth of malignant cells expressing the receptor, in vitro studies have revealed that eltrombopag exerts anti-proliferative effects on a variety of leukemia and lymphoma cell lines. nih.govaacrjournals.org This inhibitory action was observed in cell lines derived from acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and lymphoblastic leukemia. aacrjournals.orgnih.gov

Interestingly, this anti-leukemic effect appears to be independent of the TPO-receptor. nih.govnih.gov The mechanism is linked to eltrombopag's ability to act as an iron chelator, reducing the levels of free intracellular iron in malignant cells. nih.govnih.gov This iron depletion leads to a decrease in the cell division rate, a block in the G1 phase of the cell cycle, and increased cellular differentiation. nih.govuniroma2.it The anti-proliferative effects were abrogated when intracellular iron levels were experimentally increased, confirming the mechanism's dependence on iron modulation. nih.gov

Cell Line TypeSpecific Cell LinesAnti-Proliferative Effect (IC50)TPO-R Independence
Lymphoblastic LeukemiaJurkatIC50 of 0.5-15 µg/mL (more sensitive) aacrjournals.orgashpublications.orgYes nih.govashpublications.org
CML, AML, PlasmacytomaK562, U937, HL60, Molm14IC50 of 0.5-15 µg/mL (less sensitive) aacrjournals.orgnih.govYes nih.govnih.gov
Breast CancerMCF7, T47DDose-dependent inhibition nih.govYes nih.gov

While primarily developed for hematological disorders, the context of eltrombopag's use in patients with viral infections, such as hepatitis C virus (HCV), has prompted investigations into its potential antiviral effects. nih.gov Thrombocytopenia is a common complication in patients with viral hepatitis, often limiting the use of standard antiviral therapies like interferon-alpha (IFN-α). nih.govnih.gov

One study investigated the direct impact of eltrombopag on the antiviral signaling of IFN-α. The results suggested that eltrombopag can inhibit the production of IFN-stimulated genes (ISGs), which are crucial components of the innate antiviral response. nih.gov This inhibitory effect was proposed to occur through a TPO-R-independent pathway, mediated by eltrombopag's iron-chelating properties, which in turn reduces reactive oxygen species. nih.gov This finding indicates a potential modulation of the host antiviral response, rather than a direct virucidal effect. Eltrombopag's primary benefit in this context remains enabling patients to tolerate and maintain necessary antiviral treatments by managing thrombocytopenia. revolade.comnatap.org

Ex Vivo Pharmacological Characterization of Eltrombopag Ethanolamine

Ex vivo studies, which involve testing on cells or tissues taken directly from a subject and analyzed in a laboratory setting, provide a bridge between in vitro data and clinical effects.

A key consideration for any thrombopoietic agent is its potential to cause unwanted platelet activation, which could lead to thrombosis. Ex vivo studies using platelets from patients treated with eltrombopag have been conducted to assess this risk. nih.govnih.gov

Using whole blood flow cytometry on samples from patients with immune thrombocytopenia (ITP), researchers found no evidence that eltrombopag results in platelet activation or hyperreactivity. nih.govnih.gov Following treatment, platelet surface expression of activation markers such as activated GPIIb/IIIa and P-selectin was not significantly increased in the absence of an agonist. nih.govresearchgate.net In fact, in response to high-dose ADP stimulation, the expression of P-selectin and activated GPIIb/IIIa was observed to be lower during eltrombopag treatment compared to baseline. nih.govnih.gov While a slight increase in platelet reactivity to the agonist TRAP was noted in patients who responded to eltrombopag, this was attributed to the higher platelet counts rather than increased intrinsic platelet reactivity. nih.govashpublications.org These findings are consistent across multiple studies, suggesting that the new platelets produced under eltrombopag stimulation are not hyper-functional. ashpublications.orgashpublications.org

Parameter MeasuredAgonistFinding
Platelet Activated GPIIb/IIIaNoneUnchanged following treatment nih.gov
Platelet P-selectinNoneSlight increase observed nih.gov
Platelet Activated GPIIb/IIIa & P-selectinHigh-Dose ADPExpression was lower during treatment than at baseline nih.govresearchgate.net
Platelet ReactivityTRAPSlight increase in responders, likely due to higher platelet count nih.govashpublications.org

In Vivo Animal Model Research on this compound

Preclinical in vivo research has been fundamental in characterizing the pharmacological activity of this compound. These investigations in animal models have provided essential data on the compound's mechanism of action, efficacy in stimulating platelet production, and its effects on the broader hematopoietic system.

Species-Specific Responsiveness of TPO-R to this compound

A defining characteristic of eltrombopag is its high degree of species specificity. The compound interacts with the transmembrane domain of the thrombopoietin receptor (TPO-R, also known as c-Mpl). This interaction site confers a unique specificity, with preclinical studies demonstrating that eltrombopag actively stimulates TPO-R signaling pathways exclusively in humans and chimpanzees. Consequently, eltrombopag does not activate the TPO-receptor in many common laboratory animal species, including mice. This specificity limited early in vivo assessments of pharmacologic activity to primate models, primarily chimpanzees. To overcome this limitation for studying its effects on human cells, researchers have utilized xenograft models, such as transplanting human hematopoietic stem cells into immunocompromised mice (e.g., NOD/SCID mice).

SpeciesTPO-R Responsiveness to EltrombopagReference
HumanResponsive
ChimpanzeeResponsive
Murine (Mouse)Non-responsive

Quantitative Assessment of Thrombopoietic Activity in Animal Models

In vivo studies have successfully demonstrated the thrombopoietic activity of eltrombopag. In the responsive chimpanzee model, oral administration of eltrombopag resulted in a significant increase in platelet counts. Research showed that platelet numbers increased by up to 100% in chimpanzees following a five-day course of treatment.

Further quantitative assessments were conducted using humanized animal models. In a NOD/SCID mouse xenotransplant model engrafted with human umbilical cord blood (UCB) CD34+ cells, eltrombopag treatment significantly promoted thrombopoiesis. This resulted in a 3.6-fold increase in circulating human platelets compared to vehicle-treated control mice between the fourth and fifth weeks of the study. These findings in animal models provided a clear quantitative validation of eltrombopag's efficacy in stimulating platelet production from human progenitor cells in vivo.

Animal ModelKey FindingQuantitative ResultReference
ChimpanzeeIncrease in platelet countUp to 100% increase
NOD/SCID Mouse Xenotransplant (Human UCB CD34+ cells)Increase in circulating human platelets3.6-fold increase vs. control

Investigation of hematopoietic Stem Cell Modulation by this compound

The influence of eltrombopag extends beyond megakaryopoiesis to earlier stages of hematopoiesis. Thrombopoietin (TPO) itself is known to have stimulatory effects on primitive, multilineage progenitor and stem cells in animal models. Preclinical studies suggest that eltrombopag shares this capacity to modulate hematopoietic stem cells (HSCs).

In a NOD/SCID xenotransplant model, eltrombopag was shown to accelerate the expansion of human UCB CD34+ HSCs and hematopoietic progenitor cells (HPCs), promoting multi-lineage hematopoiesis. The treatment led to a significant expansion of human CD45+ (pan-leukocyte), CD34+ (stem/progenitor), and CD41+ (megakaryocytic) cells within the bone marrow of the mice, without affecting the native mouse bone marrow cells. This long-term, multi-lineage effect suggested that eltrombopag acts on early-stage HSCs/HPCs.

Furthermore, some research indicates that eltrombopag can stimulate HSCs through a TPO-R-independent mechanism. Mechanistic studies in mouse models, including those deficient in TPO-R, revealed that eltrombopag can have a stimulatory effect on stem cell self-renewal through its function as a potent intracellular iron chelator. This iron chelation appears to induce metabolic and gene expression changes that support HSC maintenance and function.

Animal ModelCell Type Measured (in bone marrow)Effect of EltrombopagReference
NOD/SCID Mouse Xenotransplant (Human UCB cells)Human CD45+ CellsSignificant expansion vs. control
Human CD34+ CellsSignificant expansion vs. control
Human CD41+ CellsSignificant expansion vs. control

Evaluation of Immunomodulatory Roles in Preclinical Disease Models

Beyond its primary role in hematopoiesis, preclinical evidence suggests that eltrombopag possesses immunomodulatory properties. Interestingly, despite its TPO-R species specificity, eltrombopag has shown efficacy in some murine models, which points to beneficial off-target or TPO-R-independent effects, likely involving the immune system.

In vitro studies that inform preclinical understanding have shown that eltrombopag may influence macrophage polarization toward the M2 anti-inflammatory subtype. In immune thrombocytopenia (ITP), macrophages are key effector cells that phagocytize platelets. Research has demonstrated that eltrombopag can inhibit monocyte activation and may reverse Fcγ receptors toward an inhibitory phenotype. Additionally, eltrombopag has been shown to increase the release of anti-inflammatory cytokines like IL-4 and IL-10 in cell cultures of macrophages from ITP patients.

Other proposed immunomodulatory mechanisms include the improvement of T-regulatory (T-reg) and B-regulatory cell functions. By increasing platelet mass, eltrombopag may indirectly contribute to an increase in CD4+ T helper cells and a reduction in CD8+ T effector cells. These findings from various preclinical and supportive in vitro models suggest that eltrombopag's therapeutic effects may be partially mediated by a modulation of the immune response.

Advanced Synthetic Chemistry and Process Development of Eltrombopag Ethanolamine

Elucidation of Synthetic Pathways for Eltrombopag (B601689) Ethanolamine (B43304)

Several synthetic routes to Eltrombopag have been developed, often converging on the formation of a key biphenyl (B1667301) intermediate followed by a crucial coupling reaction. The final step typically involves the formation of the diethanolamine (B148213) salt to improve the active pharmaceutical ingredient's (API) solubility and bioavailability, as the free acid form is poorly soluble in water. google.comasianpubs.org

The core of Eltrombopag's synthesis lies in the coupling of two primary building blocks: a substituted biphenyl carboxylic acid and a pyrazolone (B3327878) derivative. google.com A prevalent and well-documented pathway begins with commercially available starting materials and proceeds through several key transformations.

Scheme 1: A Common Synthetic Pathway to Eltrombopag Ethanolamine

A widely adopted synthetic strategy can be summarized in the following key steps:

Nitration and Protection: The synthesis often initiates with a starting material like o-bromophenol or o-nitrophenol. patsnap.comgoogle.com For instance, o-nitrophenol can be brominated using N-bromosuccinimide (NBS) to yield 2-bromo-6-nitrophenol. chemicalbook.comgoogle.com The phenolic hydroxyl group is then typically protected, for example, by reacting it with benzyl (B1604629) chloride to form 2-(benzyloxy)-1-bromo-3-nitrobenzene. patsnap.comasianpubs.org This protection prevents unwanted side reactions in subsequent steps.

Suzuki-Miyaura Coupling: The protected intermediate undergoes a palladium-catalyzed Suzuki-Miyaura coupling reaction with 3-carboxybenzeneboronic acid. asianpubs.orggoogle.com This step is critical for constructing the biphenyl backbone of the molecule, resulting in an intermediate such as 2′-(benzyloxy)-3′-nitro-1,1′-biphenyl-3-carboxylic acid. patsnap.comasianpubs.org

Reduction of the Nitro Group: The nitro group on the biphenyl intermediate is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a catalyst like 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.compatsnap.com This step yields the key intermediate, 3′-Amino-2′-hydroxy-1,1′-biphenyl-3-carboxylic acid (after deprotection, if necessary). google.comquickcompany.in

Diazotization and Azo Coupling: The amino group of the biphenyl intermediate is converted into a diazonium salt at low temperatures (e.g., 0-5°C) using sodium nitrite (B80452) and an acid like hydrochloric acid. google.comquickcompany.in This highly reactive diazonium species is immediately coupled with the second key building block, 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, to form the Eltrombopag free acid. google.comgoogle.com

Salt Formation: The final step is the conversion of the Eltrombopag free acid into its diethanolamine salt. This is typically accomplished by treating the free acid with at least two equivalents of ethanolamine in a suitable solvent system, such as a mixture of methanol (B129727) and water. google.comquickcompany.in

An alternative approach involves the coupling of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid with an alkyl acetoacetate (B1235776) to form an intermediate, which then undergoes a condensation cyclization reaction with 3,4-dimethylphenylhydrazine to yield Eltrombopag. google.com

The successful synthesis of this compound relies on the efficient formation and purification of several crucial intermediates. The characterization of these compounds is essential to ensure the quality and purity of the final API.

2-Bromo-6-nitrophenol: A common starting intermediate, it is formed by the bromination of 2-nitrophenol. chemicalbook.com

2′-(Benzyloxy)-3′-nitro-1,1′-biphenyl-3-carboxylic acid: This intermediate is the product of the Suzuki coupling, containing the protected hydroxyl group and the nitro group that will be reduced. patsnap.comasianpubs.org

3′-Amino-2′-hydroxy-1,1′-biphenyl-3-carboxylic acid (BPCA): Often referred to as the "Amine Compound," this is arguably the most critical intermediate. google.com Its purity is paramount for the success of the subsequent diazotization and coupling reaction. It is formed after the reduction of the nitro group and deprotection of the hydroxyl group.

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one: Known as the "Pyrazolone Compound," this is the second major fragment that couples with the diazotized BPCA to form the final hydrazone structure. google.com Its synthesis can be achieved by reacting 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate. patsnap.comgoogle.com

The identity and purity of these intermediates are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). google.com

Table 1: Key Intermediates in Eltrombopag Synthesis
Intermediate NameRole in SynthesisTypical PrecursorsReference
2-Bromo-6-nitrophenolEarly-stage intermediateo-Nitrophenol, N-bromosuccinimide chemicalbook.comgoogle.com
3′-Amino-2′-hydroxy-1,1′-biphenyl-3-carboxylic acid (BPCA)Key biphenyl building block for azo coupling2′-(Benzyloxy)-3′-nitro-1,1′-biphenyl-3-carboxylic acid google.comquickcompany.in
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-oneKey pyrazolone building block for azo coupling3,4-dimethylphenylhydrazine, Ethyl acetoacetate google.compatsnap.comgoogle.com

Optimization of this compound Manufacturing Processes

Transitioning the synthesis of this compound from the laboratory to a commercial scale requires rigorous optimization of the manufacturing process. This involves fine-tuning reaction conditions to maximize yield and purity while minimizing costs and environmental impact. patsnap.com

The control of critical process parameters is fundamental to ensuring the consistency and quality of each batch.

Temperature: Specific reaction steps have narrow optimal temperature ranges. For example, the diazotization of BPCA must be conducted at low temperatures (0–5°C) to prevent the decomposition of the unstable diazonium salt. quickcompany.in In contrast, Suzuki coupling reactions typically require elevated temperatures (e.g., 85°C) to proceed efficiently. chemicalbook.com The final crystallization and isolation steps also rely on controlled cooling profiles to achieve the desired crystal form and purity. google.com

pH: The pH of the reaction mixture is critical, particularly during the coupling and final salt formation steps. The addition of monoethanolamine in the final stage raises the pH to a basic range (e.g., 8.5–9.5), which facilitates the formation of the diethanolamine salt and its precipitation. quickcompany.in

Solvent Systems: The choice of solvents is crucial for reaction efficiency, solubility of reactants and intermediates, and purification. Ethanol-water mixtures are often used for the diazotization-coupling step. google.com For purification, various systems are employed, such as dimethyl sulfoxide (B87167) (DMSO) with ethanol (B145695) as an anti-solvent or crystallization from glacial acetic acid. google.comgoogle.com The selection of solvents must also consider safety, environmental impact, and the potential for residual solvents in the final product. For instance, solvents like tetrahydrofuran (B95107) (THF) can become trapped in the product molecule, making them difficult to remove. google.com

Table 2: Examples of Critical Process Parameters
Process StepParameterTypical Controlled Range/ConditionReference
DiazotizationTemperature0–5°C quickcompany.in
Suzuki CouplingTemperature~85°C chemicalbook.com
Catalytic HydrogenationHydrogen Pressure70–80 psi patsnap.com
Salt FormationpH8.5–9.5 quickcompany.in
PurificationSolvent/Anti-solventDMSO/Ethanol google.com

Ensuring the safety and efficacy of this compound requires stringent control over impurities. daicelpharmastandards.com Impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation of the drug substance. veeprho.comasianpubs.org

Potential impurities that have been identified and characterized include process-related substances such as the Eltrombopag olamine ester, a 2-aminophenol (B121084) analogue, and dimer impurities, among others. asianpubs.orgasianpubs.orgpharmaffiliates.com The presence of these impurities must be minimized and controlled to meet the strict specifications set by regulatory authorities. europa.eu

Strategies for impurity control include:

Purification of Intermediates: A key strategy is the purification of intermediates, particularly the Eltrombopag free acid, before the final salt formation. google.com It has been found that purifying the free acid is more effective at removing certain impurities than attempting to purify the final ethanolamine salt. google.com

Crystallization: Crystallization is a powerful technique for purification. The development of processes to consistently produce specific crystalline forms (polymorphs) of Eltrombopag, such as Form I, is crucial for achieving high chemical purity. google.comeuropa.eueuropa.eu

In-Process Controls (IPCs): Regular monitoring of the reaction progress and intermediate quality using analytical techniques like HPLC allows for the timely detection of any deviations or impurity formation, enabling corrective actions to be taken. veeprho.comeuropa.eu

Advanced Analytical Techniques: Sophisticated methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are employed to detect, identify, and quantify impurities, ensuring the final product complies with quality standards. veeprho.com

Scale-Up Considerations in this compound Synthesis

Scaling up the synthesis of this compound from the laboratory bench to industrial production presents numerous challenges. A commercially viable process must be robust, safe, economically feasible, and environmentally responsible. chemicalbook.comnus.edu.sg

Key considerations for scale-up include:

Process Safety and Reagent Toxicity: The use of hazardous materials is a major concern in large-scale production. For example, methyl iodide is toxic, and benzyl bromide is a lachrymatory agent (induces tears). google.comquickcompany.in Developing routes that avoid such compounds is a priority for ensuring worker safety and simplifying handling requirements.

Polymorphic Control: this compound can exist in different crystalline forms, or polymorphs. europa.eueuropa.eu It is essential that the scaled-up manufacturing process consistently produces the same, desired polymorphic form (Form I) to ensure uniform physical properties, bioavailability, and stability of the final drug product. europa.eu

Waste Reduction: Green chemistry principles are increasingly important in pharmaceutical manufacturing. Optimized processes aim to reduce the generation of waste ("three wastes") by using catalytic reactions, minimizing solvent use, and improving reaction efficiency, making the process more environmentally friendly and suitable for large-scale production. nus.edu.sg

Polymorphism and Solid State Science of Eltrombopag Ethanolamine

Characterization of Eltrombopag (B601689) Ethanolamine (B43304) Crystalline Forms

The identification and characterization of the different crystalline forms of eltrombopag ethanolamine are essential for ensuring drug quality and consistency. A variety of analytical techniques are employed to distinguish between polymorphs, each providing a unique piece of information about the solid-state structure. google.com Regulatory bodies like the European Medicines Agency have noted that while eltrombopag olamine exhibits polymorphism, manufacturing processes are designed to consistently produce a specific form, designated as Form I. europa.eueuropa.eu

X-Ray Powder Diffraction (XRPD) is a primary and powerful technique for the identification and differentiation of polymorphic forms. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure. google.com For this compound, several crystalline forms have been identified in patent literature, distinguished by their characteristic XRPD patterns.

Form I is the commercially produced and most well-characterized form. europa.eugeneesmiddeleninformatiebank.nl Its stability is confirmed during manufacturing and stability studies, where no conversion to other polymorphic forms has been observed. geneesmiddeleninformatiebank.nl Other forms, such as Form II and Form III of the bis-ethanolamine salt, have also been reported. cambridge.org The differences in their XRPD patterns, specifically the positions (in degrees 2θ) and relative intensities of the diffraction peaks, allow for their unambiguous identification.

Below is a table summarizing the characteristic XRPD peaks for different reported forms of this compound.

Polymorphic FormCharacteristic XRPD Peaks (°2θ ± 0.2°)
Form I (Eltrombopag bisethanolamine)9.3, 11.8, 13.2, 17.7
Form II (Eltrombopag bisethanolamine)Data not sufficiently detailed in provided search results.
Form III (Eltrombopag bisethanolamine)Data not sufficiently detailed in provided search results.

Spectroscopic techniques provide further insight into the molecular and structural differences between polymorphs. While methods like UV-spectroscopy are used for quantitative analysis of eltrombopag olamine in solution, they are not typically used for solid-state polymorph differentiation. rjptonline.orgrjptonline.org For fingerprinting crystalline forms, techniques sensitive to the solid-state environment, such as solid-state Nuclear Magnetic Resonance (ssNMR) and infrared (IR) spectroscopy, are more informative. google.com

Solid-state 13C NMR, in particular, can distinguish between polymorphs because the chemical shifts of the carbon atoms are sensitive to the local molecular environment, which differs in each crystal lattice. google.com For instance, the bisethanolamine salt designated as Form II has been characterized by a solid-state 13C NMR spectrum with distinct peaks. google.com

Polymorphic FormCharacteristic Solid-State 13C NMR Peaks (±0.2 ppm)
Form II (Eltrombopag bisethanolamine)174.9, 147.1, 135.4, 58.7

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for studying the thermodynamic properties of polymorphs. nih.gov These methods measure changes in physical properties as a function of temperature, revealing information about melting points, phase transitions, and thermal stability. google.comeuropeanpharmaceuticalreview.com

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points and the detection of polymorphic transitions. researchgate.net TGA measures changes in mass with temperature, which is useful for identifying solvates or hydrates and assessing thermal decomposition. google.com Different polymorphs of a compound will generally exhibit different thermal behaviors, such as distinct melting endotherms in a DSC thermogram, which can be used as a means of characterization. google.com For example, a DSC thermogram has been used to characterize a form of Eltrombopag designated as Form VIII. google.com

Polymorphic Interconversion Processes and Stability Landscapes of this compound

Understanding the relative stability of different polymorphs and the conditions under which they might convert from one form to another is a central goal of solid-state science. researchgate.net The stability landscape describes the thermodynamic relationship between different crystalline forms. The most stable form at a given temperature and pressure will have the lowest Gibbs free energy.

For this compound, Form I is consistently produced and has been shown to be stable, with no observed conversion during manufacturing or on storage. europa.eueuropa.eugeneesmiddeleninformatiebank.nl This indicates that Form I is a thermodynamically stable form under these conditions. The discovery of multiple polymorphs provides an opportunity to select the form with the most desirable properties, such as high stability and ease of processing, for pharmaceutical development. google.com Studies on the free acid form of eltrombopag have shown complex interconversion pathways upon heating, but similar detailed studies on the ethanolamine salt forms are less prevalent in the public literature. nih.gov

Elucidation of this compound Crystal Structures

Determining the precise three-dimensional arrangement of atoms in a crystal lattice provides the most fundamental understanding of a polymorphic form. The crystal structure of eltrombopag olamine Form I has been solved using synchrotron X-ray powder diffraction data. cambridge.orgresearchgate.net

Eltrombopag olamine Form I crystallizes in the monoclinic space group P21/n. cambridge.orgsemanticscholar.org The crystal structure is characterized by columns of hydrogen-bonded cations (ethanolammonium) and anions (eltrombopag) that run along the b-axis. These columns are, in turn, held together by van der Waals forces. cambridge.orgresearchgate.net This detailed structural information is invaluable for understanding the physical properties of Form I and explains its observed stability.

Crystallographic Data for Eltrombopag Olamine Form I
Crystal System Monoclinic
Space Group P21/n (#14)
a (Å) 17.65884(13)
b (Å) 7.55980(2)
c (Å) 22.02908(16)
β (°) 105.8749(4)
Volume (Å3) 2828.665(11)
Z 4
cambridge.orgresearchgate.net

Impact of Polymorphism on the Chemical Purity and Stability of this compound

The presence of different polymorphs can significantly impact the chemical purity and stability of a drug substance. nih.gov Uncontrolled polymorphic conversions can lead to changes in physical properties over the shelf-life of a product. Furthermore, some polymorphic forms may be more susceptible to chemical degradation than others.

The consistent production of this compound as Form I is a key aspect of its quality control, ensuring batch-to-batch uniformity and stability. europa.eugeneesmiddeleninformatiebank.nl Patents related to eltrombopag polymorphs suggest that certain crystalline forms can be prepared with high chemical purity, reaching levels of 99.5% or higher as measured by HPLC. google.com Stability studies of the active substance have demonstrated its robustness, with a retest period of 60 months granted when stored under specified conditions. europa.eu Forced degradation studies, which subject the drug to harsh conditions like acid, base, and oxidation, show that while the molecule can degrade, the degradation products are well-resolved from the parent drug, confirming the stability-indicating nature of analytical methods. researchgate.netorientjchem.org By controlling the solid state to yield a single, stable polymorph like Form I, manufacturers can ensure a consistent and high-purity product with predictable stability. europa.eu

Analytical Methodologies for Eltrombopag Ethanolamine Research and Quality Control

Advanced Characterization Techniques for Eltrombopag (B601689) Ethanolamine (B43304) Formulations

Small-Angle X-ray Scattering (SAXS) for Nanostructural Investigations

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides quantitative information on nanoscale density differences within a sample. It is adept at determining the size, shape, and distribution of nanoparticles, macromolecules, and partially ordered systems in the size range of approximately 1 to 100 nanometers. The method involves analyzing the elastic scattering pattern of X-rays at very small angles (typically below 10 degrees) as they pass through a sample.

While specific research focusing on the nanostructural investigation of pure Eltrombopag ethanolamine using SAXS is not extensively documented in publicly available literature, the technique holds significant potential for its characterization. Hypothetically, SAXS could be employed to analyze the nanostructure of this compound in various contexts. For instance, in a suspension or a formulation, SAXS can provide representative data on the average particle size, shape, and size distribution of the compound, which complements information from microscopy techniques that offer local insights.

Furthermore, SAXS is a powerful tool for studying the structure of drug delivery systems. Research has been conducted using laboratory SAXS to investigate samples of poorly soluble compounds, including Eltrombopag as the crystalline bis-(mono)ethanolamine salt, when incorporated into Vitamin E-TPGS micelles. Such studies can elucidate the interaction between the drug and the carrier, determine changes in the size and shape of the micelles upon drug loading, and quantify the amount of the drug incorporated into these nanocarriers. This information is crucial for the development and quality control of advanced drug formulations.

Method Validation According to International Harmonization Council (ICH) Guidelines

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the methods used for the quality control of drug substances and products are reliable, reproducible, and accurate for their intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, specifically the Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which outlines the parameters that need to be investigated for method validation. Analytical methods for this compound, such as Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) and UV-Spectrophotometry, have been developed and validated according to these internationally recognized standards. dergipark.org.trsciensage.infoeuropa.eu

The validation process for analytical methods intended for the quantification of this compound involves a thorough assessment of several key performance characteristics.

Linearity Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For this compound, various methods have shown excellent linearity. A correlation coefficient (R²) value greater than 0.999 is typically achieved, indicating a strong linear relationship. dergipark.org.trresearchgate.net

Table 1: Linearity of Analytical Methods for this compound

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
RP-UPLC25 - 750.999 dergipark.org.tr
Visible Spectrophotometry3 - 180.9995 sciensage.info
UV Spectrophotometry5 - 300.9966

Precision Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the Relative Standard Deviation (%RSD). For this compound, validated methods demonstrate high precision, with %RSD values well within the acceptable limit of less than 2%. sciensage.infodergipark.org.tr

Table 2: Precision of Analytical Methods for this compound

Analytical MethodPrecision Type%RSDReference
RP-UPLCRepeatability, Intraday, Interday< 2 dergipark.org.tr
Visible SpectrophotometryIntraday0.614 sciensage.info
Visible SpectrophotometryInterday0.668 sciensage.info

Accuracy Accuracy is determined by assessing the closeness of the test results obtained by the method to the true value. It is often determined using recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. The results are expressed as a percentage of recovery.

Table 3: Accuracy of Analytical Methods for this compound

Analytical Method% Recovery RangeReference
RP-UPLC99.8 - 101.9% dergipark.org.tr
Visible Spectrophotometry100 - 101% sciensage.info
UV Spectrophotometry98 - 100%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values demonstrate the sensitivity of the analytical method.

Table 4: LOD and LOQ for this compound

Analytical MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-UPLC1.193.59 dergipark.org.tr
Visible Spectrophotometry0.1500.456 sciensage.info
UV Spectrophotometry6.1818.7

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. The development of such methods is crucial for assessing the stability of drug substances and products. dergipark.org.tr This is achieved through forced degradation studies, where the drug is subjected to stress conditions more severe than those used for accelerated stability testing. dergipark.org.trbiopharminternational.com

For this compound, forced degradation studies have been conducted under various stress conditions as stipulated by ICH guidelines, including acid and base hydrolysis, oxidation, and exposure to thermal and photolytic stress. dergipark.org.trorientjchem.org These studies are instrumental in establishing the degradation pathways and demonstrating the specificity of the analytical methods. dergipark.org.tr

Research has shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. dergipark.org.trsemanticscholar.org The developed RP-UPLC and UHPLC methods were capable of effectively separating the intact drug from its degradation products, thus proving their stability-indicating power. dergipark.org.trorientjchem.org

Table 5: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation ObservedReference
Acidic Degradation1 N HCl at 60 °C for 2.5 h6.0% dergipark.org.tr
Basic Degradation0.05 N NaOH at RT for 24 h4.8% dergipark.org.tr
Oxidative Degradation0.3% H₂O₂ for 1 h5.4% dergipark.org.tr
Thermal Degradation60 °C for 1 h0.3% dergipark.org.tr
Photolytic DegradationUV light for 1 ICH cycle0.2% dergipark.org.tr

Novel Therapeutic and Research Applications of Eltrombopag Ethanolamine

Investigating Eltrombopag (B601689) Ethanolamine (B43304) in Oncological Research Beyond Hematology

While initially developed for hematological conditions, eltrombopag is now being explored for its anti-cancer properties in solid tumors. Research indicates that its effects are often independent of the thrombopoietin receptor (TPO-R) and are instead linked to other mechanisms, such as iron chelation and the modulation of key cellular pathways.

Studies have demonstrated a dose-dependent decrease in proliferation in a majority of solid and hematologic tumor cell lines tested. google.com For instance, in Ewing sarcoma, a rare and aggressive bone and soft tissue cancer, eltrombopag has been found to inhibit tumor growth. researchgate.net Mechanistically, this effect is not due to interaction with its canonical target, the TPO-R, which is not expressed in Ewing sarcoma tumors. researchgate.net Instead, the growth-inhibitory effect is attributed, at least in part, to the iron chelation properties of the drug. researchgate.net This chelation of iron leads to impaired DNA replication and the induction of DNA replication stress, ultimately inhibiting cancer cell proliferation. researchgate.net

In the context of breast cancer, research has shown that eltrombopag can inhibit metastasis. gov.bc.ca This anti-metastatic activity is linked to its ability to target the Human antigen R (HuR) protein. gov.bc.ca HuR regulates the mRNA stability of various genes involved in cancer metastasis. gov.bc.ca By targeting HuR, eltrombopag was found to suppress the migration and invasion of breast cancer cells and inhibit macrophage-mediated lymphangiogenesis in preclinical models. gov.bc.ca

Furthermore, investigations across various cancer cell lines, including non-small cell lung carcinoma and hepatocellular carcinoma, have shown that eltrombopag can decrease cell proliferation. google.com In some acute myeloid leukemia (AML) cell lines, eltrombopag has been shown to induce apoptosis by triggering the cleavage of PARP and activating caspase cascades. nih.gov This process appears to be associated with a rapid decrease in reactive oxygen species (ROS). nih.gov

Table 1: Investigational Anti-proliferative Effects of Eltrombopag in Various Cancer Cell Lines
Cancer TypeObserved EffectProposed Mechanism of ActionReference
Ewing SarcomaInhibition of tumor growthIron chelation, impaired DNA replication, induction of DNA replication stress researchgate.net
Breast CarcinomaInhibition of metastasis, migration, and invasionTargeting of Human antigen R (HuR) protein gov.bc.ca
Non-Small Cell Lung CarcinomaDecreased proliferationNot specified google.com
Hepatocellular CarcinomaDecreased proliferationIron chelation researchgate.net
Acute Myeloid Leukemia (AML)Induction of apoptosisPARP cleavage, caspase activation, decreased reactive oxygen species (ROS) nih.gov

Research into Eltrombopag Ethanolamine as an Antiviral Agent

The role of eltrombopag as a potential antiviral agent has been an area of active investigation, particularly in the context of viral infections that can cause thrombocytopenia. Its mechanism of action in this regard appears to be multifaceted, involving both direct antiviral effects and supportive care that enables other antiviral treatments.

A significant body of research has focused on Human Cytomegalovirus (HCMV). Studies have shown that therapeutic concentrations of eltrombopag can inhibit HCMV replication in human fibroblasts and adult mesenchymal stem cells. researchgate.netnih.gov This antiviral effect was observed across different virus strains, including drug-resistant clinical isolates. nih.gov The mechanism is independent of the thrombopoietin receptor and is attributed to eltrombopag's iron-chelating properties. researchgate.netnih.gov The addition of iron (Fe3+) was found to prevent the anti-HCMV effects of the drug. researchgate.netnih.gov Furthermore, eltrombopag demonstrated a synergistic effect in increasing the anti-HCMV activity of the antiviral drug ganciclovir. researchgate.netnih.gov

In the context of Hepatitis C Virus (HCV), eltrombopag has been used to manage thrombocytopenia, a common complication that can hinder interferon-based antiviral therapy. nih.govtargetmol.comdrugs.com By increasing platelet counts, eltrombopag enables patients to initiate and maintain optimal doses of interferon-based treatments, thereby increasing the rate of sustained virologic response. nih.govtargetmol.comdrugs.com However, research also suggests that eltrombopag may have a more direct interaction with the antiviral response. One study found that eltrombopag can inhibit the production of IFN-stimulated genes (ISGs) induced by IFN-α, a key component of the antiviral response. nih.gov This inhibitory effect is also mediated through its iron chelation activity and is independent of the TPO-receptor. nih.gov There is also a report suggesting that eltrombopag has inhibitory effects on the replication of the severe fever with thrombocytopenia syndrome virus. researchgate.net

Exploring this compound's Potential in Antimycobacterial Studies

Preliminary research suggests that this compound may have applications in combating mycobacterial infections. A patent has described the use of this compound in resisting Mycobacterium tuberculosis infection. google.com The proposed mechanism involves the inhibition of leucine (B10760876) aminopeptidase (B13392206) in Mycobacterium tuberculosis, an enzyme crucial for the bacterium's survival. google.com The invention suggests that this compound shows a significant inhibitory effect on the activity of this enzyme, indicating its potential as a small molecule inhibitor for treating tuberculosis. google.com

In a clinical context, a case report detailed the successful use of eltrombopag to treat severe immune thrombocytopenia secondary to miliary tuberculosis in an 80-year-old woman. researchgate.netoncotarget.com While the primary goal of treatment was to manage the patient's low platelet count, which was refractory to standard therapies, the positive outcome in the context of an active tuberculosis infection is noteworthy. researchgate.netoncotarget.com This case highlights a potential clinical application, although direct antimycobacterial efficacy in humans has not been established through controlled trials. The research in this area is still nascent, but the link between eltrombopag's iron-chelating properties and the iron-dependent nature of mycobacterial growth presents a plausible avenue for future investigation. nih.govmdpi.com

Advanced Research on this compound's Immunomodulatory Functions

Beyond its role in stimulating platelet production, eltrombopag has demonstrated significant immunomodulatory effects, which may contribute to its efficacy in autoimmune conditions like immune thrombocytopenia (ITP). aminer.orgyoutube.com These functions appear to be mediated through various mechanisms, including its iron-chelating properties and its influence on immune cell populations and cytokine profiles. aminer.orgresearchgate.net

Research has shown that eltrombopag can influence T-cell function. It has been observed to decrease the proliferation of Jurkat T-cells and primary T-cells in a dose-dependent manner. researchgate.net This anti-proliferative effect is linked to its iron-chelating ability, as a similar effect was observed with the iron chelator deferoxamine. researchgate.net Functionally, eltrombopag has been found to reduce the percentages of TNFα+/IFNγ+ producing CD4+ and CD8+ T-cells and decrease the expression of Granzyme B in CD8+ T-cells. researchgate.net There is also evidence suggesting it can enhance the activity of regulatory T-cells (Tregs). ox.ac.uk

Eltrombopag's influence extends to macrophages as well. In ITP, there is often a prevalence of pro-inflammatory M1 macrophages. aminer.org Studies suggest that eltrombopag may mediate a switch from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. aminer.org This is supported by findings that eltrombopag treatment in vitro led to a decrease in the M1 marker iNOS and an increase in the M2 marker CD206. aminer.org

The modulation of cytokines is another key aspect of eltrombopag's immunomodulatory role. In studies of ITP patients, treatment with thrombopoietin receptor agonists, including eltrombopag, resulted in a remarkable increase in the levels of Transforming Growth Factor-β1 (TGF-β1), an important regulatory cytokine. Concurrently, eltrombopag treatment was associated with a decrease in the release of the pro-inflammatory cytokine IL-6 and an increase in the release of anti-inflammatory cytokines IL-4 and IL-10 from macrophages. aminer.org

Table 2: Summary of Eltrombopag's Immunomodulatory Effects
Immune Cell/ComponentObserved Effect of EltrombopagReference
T-CellsDecreased proliferation; Reduced TNFα and IFNγ production; Enhanced regulatory T-cell (Treg) activity researchgate.netox.ac.uk
MacrophagesPromotes phenotype switch from pro-inflammatory M1 to anti-inflammatory M2 aminer.org
CytokinesIncreased Transforming Growth Factor-β1 (TGF-β1); Decreased IL-6; Increased IL-4 and IL-10 aminer.org

Role of this compound in Hematopoietic Stem Cell Research

Eltrombopag's influence on hematopoiesis extends to the most primitive cells in the bone marrow, the hematopoietic stem cells (HSCs) and progenitor cells (HPCs). Research has demonstrated that eltrombopag can stimulate these cells, promoting hematopoietic recovery in bone marrow failure syndromes like aplastic anemia (AA).

Studies using human umbilical cord blood (UCB) have shown that eltrombopag enhances the expansion of HSCs/HPCs both in vitro and in vivo. oncotarget.com In a NOD/SCID mice xenotransplant model, eltrombopag selectively augmented the expansion of human CD45+, CD34+, and CD41+ cells within the bone marrow, leading to an increase in peripheral human platelets and white blood cells. oncotarget.com In vitro, eltrombopag was found to significantly expand the population of CD34+CD38- HSCs/HPCs. oncotarget.com The signaling pathways involved include the phosphorylation of STAT5, although it differs from the signaling induced by recombinant human TPO (rhTPO) as eltrombopag did not appear to affect pSTAT3. oncotarget.com

In patients with aplastic anemia, eltrombopag has been shown to differentially expand hematopoietic multipotent progenitor cells (MPPs) in vivo. google.com A study comparing AA patients treated with immunosuppressive therapy (IST) alone versus IST with eltrombopag found that the MPP population was the only one significantly expanded in the eltrombopag group. google.com MPPs are a subset of the hematopoietic stem cell compartment capable of differentiating into all blood cell lineages. google.com This suggests that eltrombopag promotes the expansion of a primitive, yet somewhat differentiated, stem cell population. google.com The mechanism for this stimulation of HSC self-renewal appears to be independent of the thrombopoietin receptor and may be linked to its iron chelation properties, which can lead to metabolic reprogramming that reinforces stem cell identity.

Conclusion and Future Directions in Eltrombopag Ethanolamine Research

Synthesis of Key Academic Contributions

Academic research has firmly established Eltrombopag (B601689) ethanolamine's primary mechanism of action while also uncovering several crucial "off-target" effects that contribute to its therapeutic profile.

Primary Mechanism of Action : The foundational contribution of academic research has been the elucidation of eltrombopag as a small-molecule, orally bioavailable TPO-R agonist. nih.govdrugbank.com Unlike endogenous thrombopoietin, eltrombopag binds to the transmembrane domain of the human TPO-receptor (also known as c-Mpl). nih.govdrugbank.com This binding activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production. nih.gov

Immunomodulatory Effects : A significant body of research has demonstrated that eltrombopag possesses immunomodulatory properties. nih.gov Studies have shown it can increase regulatory T-cells, promote immune tolerance, and reduce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netyoutube.com Further research has indicated its ability to influence macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, which may help restore immune system function in certain disorders. mdpi.com

Iron Chelation and Cellular Effects : Another key academic finding is the identification of eltrombopag's intracellular iron chelation properties. nih.govmdpi.com This activity can reduce levels of reactive oxygen species (ROS) and improve the function of bone marrow stem cells, contributing to hematopoietic regulation independent of TPO-R agonism. mdpi.com

Novel Molecular Interactions : Recent advanced studies have revealed that eltrombopag can directly interact with proteins beyond the TPO-receptor. A pivotal discovery is its ability to bind to and inhibit the catalytic activity of TET dioxygenase (TET2), a DNA demethylating enzyme crucial for hematopoietic stem cell differentiation. nih.gov This mechanism, independent of its iron chelation properties, may contribute to the expansion of hematopoietic stem and progenitor cells. nih.gov

Table 1: Summary of Key Academic Contributions on Eltrombopag's Mechanisms
MechanismDescriptionKey Research Finding
TPO-R AgonismBinds to the transmembrane domain of the TPO-receptor, activating JAK/STAT signaling.Stimulates megakaryocyte proliferation and differentiation, increasing platelet counts. nih.gov
ImmunomodulationAffects various immune cells and cytokine profiles.Increases regulatory T-cells, reduces inflammatory cytokines (IFN-γ, TNF-α), and promotes a shift from M1 to M2 macrophage polarization. nih.govresearchgate.netmdpi.com
Iron ChelationBinds intracellular iron.Reduces reactive oxygen species (ROS) and improves hematopoietic stem cell function. mdpi.com
TET2 InhibitionBinds to the TET2 catalytic domain and inhibits its dioxygenase activity.Contributes to the expansion of normal hematopoietic stem and progenitor cells. nih.gov

Identification of Emerging Research Avenues for Eltrombopag Ethanolamine (B43304)

The expanding understanding of Eltrombopag ethanolamine's mechanisms has spurred investigation into new and diverse research areas.

Broadened Hematological Applications : Research is actively exploring the utility of eltrombopag in conditions beyond its initial indications. Ongoing studies are evaluating its role in managing chemotherapy-induced thrombocytopenia, thrombocytopenia in patients with myelodysplastic syndromes (MDS), and improving platelet recovery following hematopoietic stem cell transplantation. numberanalytics.comclinicaltrials.gov The trilineage hematopoietic expansion observed in some patients suggests a broader effect on hematopoiesis that warrants further investigation. nih.govresearchgate.net

Platelet Function and Activation : An emerging area of interest is the effect of eltrombopag not just on platelet quantity, but also on their quality and function. Research is investigating its potential to enhance platelet activation, possibly through the upregulation of surface receptors like the collagen receptor glycoprotein (B1211001) VI (GPVI). clinicaltrials.gov Enhanced platelet function could be beneficial in reducing bleeding symptoms, independent of the absolute platelet count. clinicaltrials.gov

Targeting Clonal Hematopoiesis : The discovery of eltrombopag's ability to inhibit TET2 provides a strong rationale for investigating its use in myeloid malignancies associated with TET2 mutations. nih.gov By inhibiting TET activity in malignant cells, eltrombopag could potentially prevent neoplastic clonal evolution, offering a novel therapeutic strategy. nih.gov

In Silico and Mechanistic Exploration : The complex and sometimes paradoxical effects of eltrombopag have highlighted the need for deeper mechanistic studies. In silico analyses and systems biology approaches are being employed to build comprehensive models of its interactions. mdpi.com These studies aim to further elucidate the interplay between its MPL-dependent and MPL-independent pathways, including potential off-target effects on apoptosis-related proteins. nih.govmdpi.com

Prospects for Methodological Advancements in this compound Research

Future research on this compound will be significantly enhanced by the development and application of advanced analytical and computational methodologies.

Advanced Analytical Techniques : The development of highly sensitive and specific analytical methods is crucial for detailed pharmacokinetic and pharmacodynamic studies. nih.gov Techniques such as Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been validated for the precise quantification of eltrombopag in biological matrices. researchgate.netiajps.comdergipark.org.tr Future advancements will likely focus on improving the speed and applicability of these methods for routine analysis and for quantifying metabolites and degradation products. nih.govresearchgate.net

Table 2: Analytical Methods in Eltrombopag Olamine Research
MethodologyApplicationKey Features
UV SpectrophotometryEstimation in bulk and formulations.Simple, fast, and sensitive for routine analysis. rjptonline.org
RP-UPLCQuantitative determination in the presence of degradants.Stability-indicating, precise, and accurate with a short run time. researchgate.netdergipark.org.tr
LC-MS/MSQuantification for pharmacokinetic studies in plasma.Highly sensitive, rapid, and reliable for determining low concentrations. nih.gov

Computational and Simulation Modeling : Population pharmacokinetic/pharmacodynamic (PK/PD) modeling has become an indispensable tool. nih.gov These models integrate data on drug exposure and platelet response to simulate different dosing regimens, identify covariates affecting response (such as ethnicity and age), and optimize treatment strategies for specific patient populations. nih.govnih.govresearchgate.net Future models will likely incorporate more complex biological data to better predict the impact of eltrombopag's immunomodulatory and other off-target effects.

Q & A

Q. What experimental design strategies are recommended for optimizing analytical methods like HPTLC in quantifying Eltrombopag ethanolamine?

To enhance robustness and reproducibility in High-Performance Thin-Layer Chromatography (HPTLC), employ the Box-Behnken Design (BBD) . This approach systematically evaluates factors such as mobile phase composition, development distance, and chamber saturation time. For example, BBD can optimize the separation of this compound (ELTO) from impurities by testing 15 experimental runs with three levels per factor. Validate the method using ANOVA to ensure compliance with ICH guidelines for linearity, accuracy, and precision .

Q. How should researchers conduct systematic reviews to evaluate Eltrombopag’s safety and efficacy in chronic ITP?

Follow PRISMA guidelines for meta-analyses:

  • Search strategy : Use databases (PubMed, Web of Science, EMBASE, Cochrane CENTRAL) with MeSH terms like "Eltrombopag" AND "Thrombocytopenia". Apply filters for RCTs and pediatric/adult subpopulations.
  • Data extraction : Include endpoints such as platelet response rates, bleeding events, and adverse effects (e.g., hepatotoxicity).
  • Statistical analysis : Use RevMan or R for pooled odds ratios (ORs) and sensitivity analyses to address heterogeneity. For example, a meta-analysis of 11 studies (2 RCTs, 9 cohorts) showed ELTO increased platelet counts >50×10⁹/L in 65% of pediatric ITP patients .

Q. What are the solubility challenges of this compound in formulation studies, and how are they addressed?

ELTO has poor aqueous solubility (<1 mg/mL in H₂O) but is soluble in DMSO (82 mg/mL). Preclinical studies often use DMSO-based stock solutions diluted in saline or buffers. For in vivo models, optimize oral bioavailability via micronization or lipid-based delivery systems. Document stability under storage conditions (-80°C for long-term, -20°C for intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between Eltrombopag and other thrombopoietin receptor agonists (TPO-RAs)?

Address discrepancies using Bayesian indirect treatment comparisons (ITCs) . For example, a 2023 meta-analysis found romiplostim had higher response rates (87.8% vs. 51.9% for ELTO in non-splenectomized patients) using an OR of 0.15. However, adjust for trial heterogeneity (e.g., dosing protocols, splenectomy status) and validate with real-world data. Sensitivity analyses should test assumptions, such as response rate thresholds or bleeding event definitions .

Q. What methodologies are used to investigate Eltrombopag’s off-target interactions, such as TMPRSS2-SPIKE disruption in viral entry?

Employ uHTS (ultra-high-throughput screening) and molecular docking:

  • In vitro assays : Measure TMPRSS2 protease activity inhibition using fluorescence resonance energy transfer (FRET) substrates.
  • Structural analysis : Perform site-directed mutagenesis at predicted binding sites (e.g., Site 2: TMPRSS2-SPIKE interface).
  • Biophysical validation : Use surface plasmon resonance (SPR) to quantify binding affinity (Kd). Preliminary data suggest ELTO reduces SARS-CoV-2 infectivity by 40% at 10 μM .

Q. How should real-world evidence (RWE) be integrated into Eltrombopag pharmacoeconomic models?

Develop decision-tree models incorporating:

  • Cost per response : Compare ELTO (73,10073,100–118,100) vs. romiplostim ($63,200) using registrational trial data.
  • Bleeding risk reduction (BRE) : Apply hazard ratios from pooled phase 3 studies (e.g., BRE rate: 14.5% for non-splenectomized patients).
  • Sensitivity parameters : Vary splenectomy status (35.5% response in splenectomized vs. 51.9% non-splenectomized) and healthcare resource utilization .

Methodological Recommendations

  • For analytical studies : Prioritize BBD over one-factor-at-a-time (OFAT) designs to capture factor interactions .
  • For clinical meta-analyses : Use GRADE criteria to assess evidence quality and report subgroup analyses by age, prior therapies, and splenectomy status .
  • For economic evaluations : Conduct probabilistic sensitivity analyses to account for parameter uncertainty in cost-effectiveness models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.